Phenyl isocyanurate

Übersicht

Beschreibung

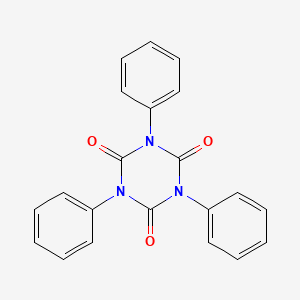

Phenyl isocyanurate is a compound that is involved in the formation of isocyanurates via cyclotrimerization of aromatic isocyanates . Isocyanurates are cyclic trimers of isocyanate molecules and are generally known as highly thermostable compounds .

Synthesis Analysis

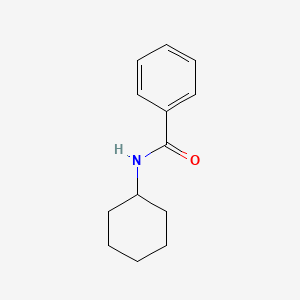

The synthesis of Phenyl isocyanurate involves the cyclotrimerization of phenyl isocyanate . A study describes the reaction of phenyl isocyanate with various alcohols followed by second-order kinetics . Another study presents a novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction .

Molecular Structure Analysis

Phenyl isocyanurate is a planar molecule according to X-ray crystallography. The N=C=O linkage is nearly linear. The C=N and C=O distances are respectively 1.195 and 1.173 Å . A computational study has been conducted on the thermochemical behaviors of isocyanurate molecules with various alkyl and phenyl substituents .

Chemical Reactions Analysis

Phenyl isocyanurate, besides reacting with imidazole to regenerate, can also be competitively trapped by H2O, HO−, and other nucleophiles . The reaction of carboxylates with an excess of aromatic isocyanates leads to irreversible formation of corresponding deprotonated amide species that are strongly nucleophilic and basic .

Physical And Chemical Properties Analysis

Phenyl isocyanurate is known for its high thermal stability . The thermochemical stability of the isocyanurate molecule depends on the substituents on the nitrogen atoms in the isocyanurate ring .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Derivatives

The compound is used in the synthesis of four new 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives (thioisocyanurates) and two new partially thionated analogues . These new derivatives have unique spectroscopic properties .

Electronic Structure and Linear Optical Properties

The compound plays a crucial role in the study of electronic structure and linear optical properties. The oxygen-for-sulfur replacement in the compound impacts the electronic structure and linear optical properties of these heterocycles .

Fluorescence Quenching

The compound is used in fluorescence studies. A bathochromic shift of the absorption bands and more efficient quenching of the fluorescence was observed in the compound .

Synthesis of Polylactic Acid/Flax Composite Materials

The compound acts as a crosslinking agent or additive in the synthesis of polylactic acid/flax composite materials. This enhances their properties and performance under gamma irradiation .

Synthesis of Flexible Ionogels

The compound is used as a monomer in the synthesis of flexible ionogels with good mechanical properties via in situ thiol-ene photopolymerization with trimethylolpropane tris (3-mercaptopropionate) .

Synthesis of Symmetric and Non-Symmetric Di- and Tri-substituted 1,3,5-Triazines

The compound is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Wirkmechanismus

Target of Action

It’s known that the compound has been used in various applications, such as in the synthesis of polylactic acid/flax composite materials , and as a hole-blocking material for electroluminescent devices .

Mode of Action

It’s known that the compound can interact with its targets to enhance their properties and performance .

Biochemical Pathways

It’s known that the compound can influence the electronic structure and linear optical properties of heterocycles .

Result of Action

It’s known that the compound can cause a bathochromic shift of the absorption bands and more efficient quenching of the fluorescence .

Action Environment

It’s known that the compound can decompose into cyanic acid and isocyanic acid at around 330°c .

Safety and Hazards

Isocyanates, including phenyl isocyanurate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .

Eigenschaften

IUPAC Name |

1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-19-22(16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEACGXMAEGBJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170489 | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione | |

CAS RN |

1785-02-0 | |

| Record name | 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

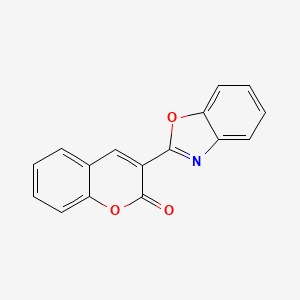

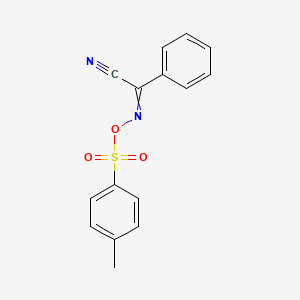

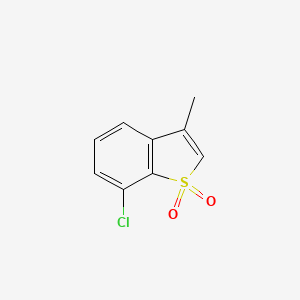

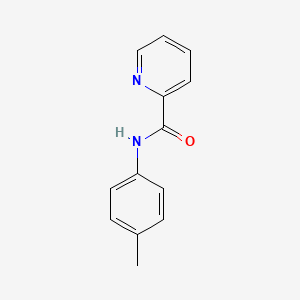

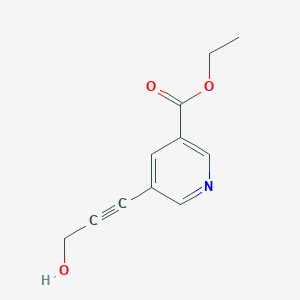

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3048571.png)

![4-Methoxybenzo[c][1,2,5]thiadiazole](/img/structure/B3048583.png)